Bis(4-isocyanatocyclohexyl)methane

Description

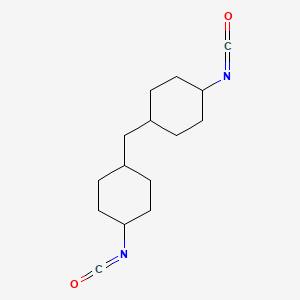

Dicyclohexylmethane-4,4'-diisocyanate is a diisocyanate consisting of dicyclohexylmethane with two isocyanate groups at the 4- and 4'-positions. It has a role as an allergen.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORSJDCBLAPZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156515-75-2, 62948-28-1 | |

| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156515-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylmethane diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027588, DTXSID30891145 | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 395 °F (NIOSH, 2023), >395 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless to light-yellow liquid | |

CAS No. |

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogenated MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013622907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017901483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y80AJA84R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z717ID22KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 14 °F (NIOSH, 2023), <14 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"Bis(4-isocyanatocyclohexyl)methane synthesis pathway and mechanism"

An In-Depth Technical Guide to the Synthesis of Bis(4-isocyanatocyclohexyl)methane (H₁₂MDI)

Introduction: The Significance of H₁₂MDI in Polymer Science

Bis(4-isocyanatocyclohexyl)methane, commonly referred to as H₁₂MDI or hydrogenated MDI, is a cycloaliphatic diisocyanate that serves as a critical building block for high-performance polyurethane materials.[1][2] Unlike its aromatic analogue, Methylene Diphenyl Diisocyanate (MDI), the hydrogenated structure of H₁₂MDI imparts exceptional resistance to ultraviolet (UV) degradation and weathering.[3] This property makes it indispensable for applications requiring long-term color stability and durability, such as light-stable coatings, adhesives, sealants, and elastomers (CASE).[1][4]

The molecule exists as a mixture of three primary stereoisomers: trans-trans, cis-trans, and cis-cis.[5] The specific ratio of these isomers, which is a direct consequence of the synthesis pathway, significantly influences the physical properties, reactivity, and the final morphology and performance of the resulting polyurethane.[5][6] This guide provides a detailed examination of the industrial synthesis pathway for H₁₂MDI, focusing on the underlying reaction mechanisms, process parameters, and experimental protocols from the perspective of a senior application scientist.

Part 1: Synthesis of the Precursor, Bis(4-aminocyclohexyl)methane (H₁₂MDA)

The synthesis of H₁₂MDI is a multi-step process that begins with the production of its diamine precursor, bis(4-aminocyclohexyl)methane (H₁₂MDA), also known as PACM in the epoxy industry.[7][8] The quality and isomeric purity of the H₁₂MDA are paramount as they directly impact the final H₁₂MDI product's color and performance.[9]

Core Reaction: Hydrogenation of Methylene Dianiline (MDA)

The industrial production of H₁₂MDA is achieved through the catalytic hydrogenation of 4,4'-methylenedianiline (MDA).[7][8] This reaction involves the saturation of the two aromatic rings of the MDA molecule.

Reaction: CH₂(C₆H₄NH₂)₂ + 6H₂ → CH₂(C₆H₁₀NH₂)₂

The choice of catalyst is critical for achieving high yield and selectivity. While various catalysts can be used, ruthenium-based catalysts are highly effective and commonly cited in the literature for this transformation.[10]

Causality in Experimental Choices:

-

Catalyst Selection: Ruthenium catalysts are preferred due to their high activity and ability to promote hydrogenation under relatively moderate conditions, minimizing side reactions.[10]

-

Reaction Conditions (Temperature & Pressure): The temperature and pressure are carefully controlled to manage the exothermic nature of the reaction and to influence the final stereoisomer ratio of the H₁₂MDA. For instance, different conditions can favor the formation of either liquid or solid isomeric mixtures.[10] Incomplete hydrogenation at lower temperatures and pressures can lead to undesirable byproducts where only one ring is saturated.[7]

-

Purity of Starting Material: The process starts with a pure 4,4' MDA cut distilled from the crude polymeric MDI (pMDI) stream.[7] This initial purification is essential to prevent the carryover of impurities that could poison the hydrogenation catalyst or cause discoloration in the final H₁₂MDI product.

Experimental Workflow: H₁₂MDA Synthesis

Below is a conceptual workflow illustrating the key stages in the production of H₁₂MDA.

Caption: Workflow for H₁₂MDA Synthesis from MDA.

Part 2: Phosgenation of H₁₂MDA to H₁₂MDI

The conversion of the diamine (H₁₂MDA) to the diisocyanate (H₁₂MDI) is most commonly achieved through phosgenation. This process involves the reaction of H₁₂MDA with phosgene (COCl₂) and is a cornerstone of industrial isocyanate production.[6][7] The reaction is hazardous due to the extreme toxicity of phosgene and requires stringent safety protocols and specialized equipment.

Reaction Mechanism: A Two-Step Transformation

The overall reaction is: CH₂(C₆H₁₀NH₂)₂ + 2COCl₂ → CH₂(C₆H₁₀NCO)₂ + 4HCl[6]

This transformation, however, is not a single-step event. It proceeds through the formation of a carbamoyl chloride intermediate, which is then thermally decomposed to yield the final isocyanate.[7][11][12]

-

Step 1: Carbamoyl Chloride Formation: The primary amine groups of H₁₂MDA act as nucleophiles and attack the electrophilic carbon of the phosgene molecule. This addition reaction, followed by the elimination of a molecule of hydrogen chloride (HCl), forms the bis(carbamoyl chloride).[12]

-

R-NH₂ + COCl₂ → R-NHCOCl + HCl

-

-

Step 2: Thermal Dehydrochlorination: The carbamoyl chloride intermediate is unstable at elevated temperatures. Heating the reaction mixture causes the elimination of another molecule of HCl to form the stable isocyanate group (-N=C=O).[7][13]

-

R-NHCOCl → R-NCO + HCl

-

Caption: Phosgenation mechanism from amine to isocyanate.

Detailed Experimental Protocol (Liquid-Phase Phosgenation)

This protocol is a representative laboratory-scale procedure. Industrial processes are typically continuous and optimized for heat and mass transfer.

-

Reactor Preparation: An inert, solvent-resistant reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and a temperature controller is charged with an inert solvent such as chlorobenzene or o-dichlorobenzene. The system must be connected to a scrubber system to neutralize excess phosgene and HCl gas.

-

Phosgene Introduction: The solvent is cooled (e.g., to 0-10 °C), and phosgene gas is introduced into the stirred solvent until a saturated solution is obtained. An excess molar ratio of phosgene to amine (e.g., 4:1 to 20:1) is crucial.[9]

-

Causality: Using excess phosgene ensures a high concentration gradient, driving the reaction to completion and minimizing the formation of urea byproducts, which can occur if a free amine group reacts with a newly formed isocyanate group. It also helps convert any amine hydrochloride salt, formed from the evolved HCl, back into the free amine.[7]

-

-

Amine Addition: A solution of purified H₁₂MDA in the same solvent is added dropwise to the phosgene solution while maintaining a low temperature.

-

Causality: Slow, controlled addition at low temperature is critical to manage the exothermicity of the initial amine-phosgene reaction and prevent localized overheating, which could lead to side reactions and byproduct formation.

-

-

Thermal Digestion: After the amine addition is complete, the reaction mixture is slowly heated. The temperature is gradually raised to the solvent's reflux temperature (e.g., 130-180 °C, depending on the solvent). This stage facilitates the dehydrochlorination of the carbamoyl chloride intermediate to the diisocyanate.[7][11]

-

Reaction Completion & Phosgene Removal: The reaction is held at reflux until the evolution of HCl gas ceases, indicating the completion of the reaction. The mixture is then sparged with an inert gas (e.g., nitrogen) while maintaining the temperature to remove all residual phosgene and HCl.

-

Purification: The crude H₁₂MDI solution is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure. The final product is purified by fractional vacuum distillation to separate the H₁₂MDI from any remaining solvent and high-boiling point impurities.[6]

Data Presentation: Process Parameters

| Parameter | Typical Range | Rationale & Impact on Outcome |

| H₁₂MDA Purity | >99.5% | High purity, especially low alcohol content (<0.2 wt%), is critical to prevent side reactions and obtain a colorless, high-quality H₁₂MDI product.[9] |

| Solvent | Chlorobenzene, o-dichlorobenzene | Must be inert to phosgene and reactants, with a boiling point suitable for the thermal dehydrochlorination step. |

| Phosgene/Amine Molar Ratio | 4:1 to 20:1 | Excess phosgene minimizes urea byproduct formation and ensures complete conversion of the amine.[7][9] |

| Initial Reaction Temp. | 0 - 20 °C | Controls the initial exothermic reaction between the amine and phosgene, preventing side reactions. |

| Dehydrochlorination Temp. | 100 - 180 °C | Provides the necessary thermal energy to convert the carbamoyl chloride intermediate to the final isocyanate.[7] |

Part 3: Alternative "Phosgene-Free" Synthesis Pathway

Given the extreme hazards associated with phosgene, significant research has been dedicated to developing phosgene-free synthesis routes. One prominent alternative involves the use of phosgene surrogates, such as bis(trichloromethyl) carbonate, also known as triphosgene.[14]

The reaction mechanism is similar to that of phosgene, where triphosgene decomposes in the presence of the amine to generate phosgene in situ. This method avoids the transport and storage of large quantities of phosgene gas, presenting a significant safety advantage.[14] However, the stoichiometry is more complex, and the cost of triphosgene is substantially higher than that of phosgene, making the traditional phosgenation route more economically viable for large-scale industrial production.[14]

Conclusion

The synthesis of Bis(4-isocyanatocyclohexyl)methane is a well-established, multi-step industrial process that demands precise control over reaction conditions and precursor purity. The pathway hinges on two core transformations: the catalytic hydrogenation of MDA to produce the H₁₂MDA precursor, followed by the phosgenation of H₁₂MDA to yield the final H₁₂MDI product. The mechanism of phosgenation, proceeding through a carbamoyl chloride intermediate, is fundamental to isocyanate chemistry. While alternative phosgene-free routes offer safety benefits, the traditional phosgenation process remains the dominant industrial method due to its efficiency and economic advantages. Understanding the causality behind each process step is crucial for optimizing yield, purity, and the isomeric composition of the final product, thereby tailoring its performance for advanced polyurethane applications.

References

-

Benchchem. Bis(4-isocyanatocyclohexyl)methane | 5124-30-1.

-

Falck, J. R., et al. (2009). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. ACS Publications.

-

Google Patents. (2013). CN103319372A - Method for producing light colored dicyclohexyl methane diisocyanate.

-

Szycher, M. (2012). Production of Aliphatic Isocyanates. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.

-

Wikipedia. (2023). Hydrogenated MDI.

-

Ink World magazine. (2006). Degussa Completes H12MDI Plant on Schedule.

-

Tsuda, A., et al. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ResearchGate.

-

Bentley, T. W. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Center for Biotechnology Information.

-

PrepChem.com. Synthesis of 4,4'-methylenebis(cyclohexyl isocyanate).

-

ECHEMI.com. (2021). Brief Analysis of MDI, TDI, ADI Industry.

-

Prucker, F., et al. (2021). Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications. MDPI.

-

ChemicalBook. carbamoyl chloride synthesis.

-

Google Patents. (1976). DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene.

-

Smolecule. Bis(4-isocyanatocyclohexyl)methane | 5124-30-1.

-

Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules.

-

National Center for Biotechnology Information. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions.

-

Wikipedia. Carbamoyl chloride.

-

ISO-ELEKTRA. Isocyanates.

-

Google Patents. (1967). US3311654A - Process for the preparation of organic isocyanates.

-

PubChem. Hydrogenated mdi | C15H22N2O2 | CID 21202.

-

Google Patents. (2014). CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate.

-

Evonik. VESTANAT® H12MDI.

-

Sigma-Aldrich. Methylene bis (4-cyclohexyl isocyanate).

-

NINGBO INNO PHARMCHEM. Bis(4-isocyanatocyclohexyl)methane: Your Source for UV-Stable Polyurethanes.

-

PrepChem.com. Synthesis of bis (4-aminocyclohexyl)methane.

-

ALIPA. H12MDI (4,4'-Methylene dicyclohexyl diisocyanate; CAS No. 5124-30-1) Physical and chemical data Properties, Hazards.

-

Wang, Y., et al. (2006). Synthesis and Structure Characterization of Bis(4-Butoxycarbonylaminocyclohexyl)Methane. CNKI.

-

Occupational Safety and Health Administration. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE).

-

Wikipedia. 4,4'-Diaminodicyclohexylmethane.

-

Australian Industrial Chemicals Introduction Scheme. (2023). Cyclohexanamine, 4,4'-methylenebis- - Evaluation Statement.

-

ChemicalBook. 4,4'-Diaminodicyclohexyl methane | 1761-71-3.

-

PubChem. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660.

Sources

- 1. Hydrogenated MDI - Wikipedia [en.wikipedia.org]

- 2. VESTANAT® H12MDI [evonik.com]

- 3. nbinno.com [nbinno.com]

- 4. inkworldmagazine.com [inkworldmagazine.com]

- 5. Buy Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 [smolecule.com]

- 6. Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 | Benchchem [benchchem.com]

- 7. Production of Aliphatic Isocyanates [ebrary.net]

- 8. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 9. CN103319372A - Method for producing light colored dicyclohexyl methane diisocyanate - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]

- 12. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 13. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Bis(4-isocyanatocyclohexyl)methane (HMDI)

Introduction: Beyond the Aromatic Analogue

Bis(4-isocyanatocyclohexyl)methane, commonly referred to as HMDI (Hydrogenated Methylene Diphenyl Diisocyanate), is an aliphatic diisocyanate that serves as a critical building block in the synthesis of high-performance polyurethanes. Unlike its aromatic counterpart, MDI, the saturated cycloaliphatic structure of HMDI imparts unique and desirable properties to the resulting polymers, most notably exceptional resistance to UV degradation and weathering.[1] This attribute makes HMDI an indispensable component in the formulation of light-stable coatings, adhesives, sealants, and elastomers where color fidelity and long-term durability are paramount.

This technical guide provides a comprehensive exploration of the core physicochemical properties of HMDI, offering insights into the interplay between its molecular structure, isomeric composition, and functional characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize HMDI in their respective fields.

Molecular Structure and Isomerism: The Foundation of HMDI's Versatility

The chemical structure of bis(4-isocyanatocyclohexyl)methane consists of two cyclohexyl rings linked by a methylene bridge, with an isocyanate (-N=C=O) group attached to the 4-position of each ring.[2] The hydrogenation of the aromatic rings in MDI to produce HMDI is the key to its UV stability.

A crucial aspect of HMDI's chemistry is the existence of stereoisomers. Due to the spatial arrangement of the cyclohexyl rings relative to the methylene bridge, HMDI is commercially available as a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis. The typical industrial composition is approximately 20-30% trans,trans, 65% cis,trans, and about 5% cis,cis isomer.[3] This isomeric distribution is a direct consequence of the synthesis and purification processes. The highly symmetric trans,trans isomer has a tendency to crystallize, and its concentration is often reduced to maintain the liquid state of the mixture for easier handling.[3]

The ratio of these isomers profoundly influences the physicochemical properties of HMDI and the resulting polyurethanes. For instance, a higher concentration of the trans,trans isomer leads to more ordered crystalline domains in the polymer, resulting in increased tensile strength and hardness.[4] Conversely, a lower trans,trans content promotes the formation of amorphous polymers, which are often desired for their transparency and flexibility.[3]

Key Physicochemical Properties of Bis(4-isocyanatocyclohexyl)methane

The following table summarizes the key physicochemical properties of commercial-grade bis(4-isocyanatocyclohexyl)methane, which is typically a mixture of isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [5] |

| Molecular Weight | 262.35 g/mol | [5] |

| Appearance | Clear, colorless to light-yellow liquid | [2][5][6][7][8][9][10] |

| Density | 1.066 g/cm³ at 25°C | [2] |

| Melting Point | 19-23°C | [2] |

| Boiling Point | ~168°C at 1.5 mmHg | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2][9][10][11][12][13] |

| Flash Point | >200°C (>392°F) | [5][10] |

| Refractive Index | 1.497 at 20°C | [2][5] |

| Solubility | Soluble in acetone, toluene, and other organic solvents; reacts with water and alcohols. | [2][8][14] |

In-Depth Analysis of Physicochemical Properties and Their Implications

Physical State and Appearance

At ambient temperatures, bis(4-isocyanatocyclohexyl)methane is a clear, colorless to pale yellow liquid.[2][5][6][7][8][9][10] This liquid state is advantageous for handling and processing, as it allows for easy mixing with polyols and other reactants without the need for heating. The slight yellowing that may be observed in some commercial grades is often due to the presence of minor impurities.

Density

With a density of 1.066 g/cm³ at 25°C, HMDI is slightly denser than water.[2] This property is a practical consideration in industrial settings for storage and handling, particularly in processes involving phase separation or layering.

Melting and Boiling Points: A Reflection of Intermolecular Forces and Isomerism

The melting point of HMDI is in the range of 19-23°C, which is close to room temperature.[2] This means that depending on the ambient conditions, HMDI can exist as a solid or a liquid, necessitating temperature-controlled storage to maintain its liquid state for ease of handling. The melting behavior is significantly influenced by the isomer ratio; a higher content of the symmetric trans,trans isomer will increase the melting point.[2]

The boiling point of HMDI is approximately 168°C at a reduced pressure of 1.5 mmHg.[2] The elevated boiling point is indicative of strong intermolecular forces, primarily due to the polar nature of the isocyanate groups.[2] This thermal stability is beneficial for processing at elevated temperatures without significant degradation.

Vapor Pressure and Volatility

HMDI has a very low vapor pressure of 0.001 mmHg at 25°C, indicating minimal volatility under normal conditions.[2][9][10][11][12][13] This is a significant advantage from a safety perspective, as it reduces the risk of inhalation exposure during handling.[2]

Solubility and Reactivity with Solvents

Bis(4-isocyanatocyclohexyl)methane is soluble in a variety of organic solvents, including acetone and toluene.[2][8][14] However, it is crucial to note that HMDI reacts with protic solvents such as water and alcohols.[2][8] This reactivity is fundamental to its application in polyurethane synthesis but also necessitates the use of dry (anhydrous) solvents and reactants to prevent unwanted side reactions.

Chemical Reactivity: The Heart of Polyurethane Chemistry

The high reactivity of the isocyanate group (-N=C=O) is the cornerstone of HMDI's utility. The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.

Reaction with Alcohols: The Urethane Linkage

The reaction of HMDI with alcohols or polyols (compounds with multiple hydroxyl groups) forms the basis of polyurethane synthesis. This reaction results in the formation of a stable urethane linkage (-NH-COO-).

The rate of this reaction is influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary, and tertiary alcohols being the least reactive due to steric hindrance.[4] The reactivity of the different HMDI isomers also varies, with the cis,cis-isomer generally exhibiting higher reactivity than the trans,trans-isomer due to reduced steric hindrance around the isocyanate groups.[2]

Reaction with Water: Hydrolysis and Amine Formation

Bis(4-isocyanatocyclohexyl)methane reacts readily with water in a process called hydrolysis.[2] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[2]

The resulting amine can then react with another isocyanate molecule to form a urea linkage. This reaction with water is often undesirable in polyurethane synthesis as it can lead to the formation of bubbles (from CO₂) and affect the final properties of the polymer. Therefore, it is critical to control the moisture content of the reactants and the reaction environment. The half-life of HMDI in water is approximately 2 hours, indicating a relatively rapid hydrolysis.[2]

Reaction with Amines: The Urea Linkage

HMDI reacts vigorously with primary and secondary amines to form urea linkages (-NH-CO-NH-). This reaction is generally much faster than the reaction with alcohols.

Experimental Protocols for Characterization

The following section outlines the methodologies for determining key properties of bis(4-isocyanatocyclohexyl)methane and the polyurethanes derived from it.

Determination of Isocyanate Content (NCO Value)

The isocyanate content, or NCO value, is a critical quality control parameter for HMDI. It is typically determined by titration according to ASTM D2572.[4][8]

Principle: A known excess of a standard solution of di-n-butylamine in toluene is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.

Step-by-Step Methodology (ASTM D2572):

-

Sample Preparation: Accurately weigh a sample of HMDI into a clean, dry flask.

-

Reaction: Add a precise volume of a standardized solution of di-n-butylamine in toluene to the flask. Swirl to mix and allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.

-

Titration: Add a suitable indicator (e.g., bromophenol blue) and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (a color change from blue to yellow).

-

Blank Determination: Perform a blank titration using the same procedure but without the HMDI sample.

-

Calculation: The %NCO is calculated using the following formula:

%NCO = [(B - V) * N * 4.202] / W

Where:

-

B = volume of HCl solution required for the blank titration (mL)

-

V = volume of HCl solution required for the sample titration (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

4.202 = milliequivalent weight of the NCO group

-

Characterization of HMDI-based Polyurethanes

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful technique for monitoring the progress of polyurethane synthesis and characterizing the final polymer.[6]

-

Monitoring the Reaction: The disappearance of the strong absorption band corresponding to the isocyanate group (around 2260 cm⁻¹) and the appearance of the urethane linkage bands (N-H stretching around 3330 cm⁻¹ and C=O stretching around 1700-1730 cm⁻¹) confirm the progress of the reaction.[15]

-

Hydrogen Bonding Analysis: The carbonyl (C=O) stretching region of the FTIR spectrum can be deconvoluted to analyze the extent of hydrogen bonding between the hard segments of the polyurethane, which provides insights into the degree of phase separation and the mechanical properties of the material.[15]

Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal transitions of HMDI-based polyurethanes, such as the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of any crystalline hard segments.[11] These thermal transitions provide valuable information about the morphology and the degree of phase separation in the polymer.[11]

Gel Permeation Chromatography (GPC):

GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the synthesized polyurethanes.[16][17][18] This information is crucial for understanding the relationship between the polymer's structure and its mechanical properties.

Applications in Research and Development

The unique combination of properties offered by bis(4-isocyanatocyclohexyl)methane makes it a valuable tool in various research and development areas:

-

High-Performance Coatings and Adhesives: The excellent UV stability and weather resistance of HMDI-based polyurethanes make them ideal for developing durable and color-stable coatings for automotive, aerospace, and architectural applications.[1]

-

Biomedical Materials: The biocompatibility of some HMDI-based polyurethanes has led to their investigation for use in medical devices, such as catheters and implants, and in drug delivery systems.[4][19]

-

Elastomers and Foams: HMDI is used to produce a wide range of elastomers with tailored mechanical properties, from soft and flexible to hard and rigid. These materials find applications in everything from footwear to industrial rollers.

Conclusion

Bis(4-isocyanatocyclohexyl)methane is a versatile aliphatic diisocyanate with a unique set of physicochemical properties that are directly attributable to its cycloaliphatic structure and isomeric composition. Its exceptional UV stability, combined with its ability to form high-performance polyurethanes, makes it an indispensable material for a wide range of applications. A thorough understanding of its properties, reactivity, and the analytical techniques used for its characterization is essential for researchers and scientists seeking to leverage the full potential of this remarkable molecule.

References

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate). Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). METHYLENE BIS(4-CYCLOHEXYLISOCYANATE). Retrieved from [Link]

-

PubChem. (n.d.). Hydrogenated mdi | C15H22N2O2 | CID 21202. Retrieved from [Link]

-

Everchem. (2020). SAFETY DATA SHEET: Everchem H12MDI. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4'-methylenebis(cyclohexyl isocyanate). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (2025). Purchasing Bis(4-isocyanatocyclohexyl)methane: A Guide for Buyers. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of: (a) the reaction mixture for the synthesis of PU/HMDI,.... Retrieved from [Link]

-

DTIC. (n.d.). Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate). Retrieved from [Link]

-

National Institute of Standards and Technology. (2020). Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds. Retrieved from [Link]

-

Hilaris Publisher. (2015). Synthesis and Characteristics of m-TMXDI-based Waterborne Polyurethane Modified by Aqueous Chitosan. Retrieved from [Link]

-

Laboratory for Thermophysical Properties. (n.d.). Vapor Pressures. Retrieved from [Link]

-

AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Diphenylmethane-Diisocyanate with Primary and Secondary Alcohols: KINETICS OF UNCATALYZED REACTIONS OF 2,4′-MDI AND 4,4. Retrieved from [Link]

-

Waters. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

-

PubChem. (n.d.). Hydrogenated mdi | C15H22N2O2 | CID 21202. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). METHYLENE BIS(4-CYCLOHEXYLISOCYANATE). Retrieved from [Link]

-

OECD Existing Chemicals Database. (n.d.). 4,4'-Methylenedicyclohexyl diisocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Gel Permeation Chromatography of Polymers from Wood. Retrieved from [Link]

-

PubMed. (2024). Characterization by Gel Permeation Chromatography of the Molecular Weight of Supramolecular Polymers Generated by Forming Polyrotaxanes through the Introduction of External Stoppers. Retrieved from [Link]

-

Ukaaz Publications. (2023). A review of advanced approaches to gel permeation chromatography. Retrieved from [Link]

-

Jordi Labs. (n.d.). Gel Permeation Chromatography Standardized. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of H12MDI isomer composition on mechanical and physico-chemical properties of polyurethanes based on amorphous and semicrystalline soft segments. Retrieved from [Link]

-

National Institutes of Health. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

-

World Journal of Chemical Education. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination-of-isomer-ratio-of-TDI-using-NMR-technique.pdf. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 [smolecule.com]

- 3. scilit.com [scilit.com]

- 4. pages.hannainst.com [pages.hannainst.com]

- 5. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. matestlabs.com [matestlabs.com]

- 8. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

- 9. mdpi.com [mdpi.com]

- 10. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]

- 11. researchgate.net [researchgate.net]

- 12. China HG/T 2409-2023 Determination of isocyanate group content in polyurethane prepolymer | chemradar [chemradar.com]

- 13. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. primescholars.com [primescholars.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization by Gel Permeation Chromatography of the Molecular Weight of Supramolecular Polymers Generated by Forming Polyrotaxanes through the Introduction of External Stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ukaazpublications.com [ukaazpublications.com]

- 18. jordilabs.com [jordilabs.com]

- 19. Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 | Benchchem [benchchem.com]

"Bis(4-isocyanatocyclohexyl)methane CAS number 5124-30-1 properties"

An In-depth Technical Guide to Bis(4-isocyanatocyclohexyl)methane (CAS 5124-30-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Bis(4-isocyanatocyclohexyl)methane, a cycloaliphatic diisocyanate essential for the formulation of high-performance polyurethane materials. Intended for researchers, chemists, and material scientists, this document delves into the core physicochemical properties, stereochemistry, reactivity, applications, and safety protocols associated with this versatile monomer.

Core Compound Identification and Structure

Bis(4-isocyanatocyclohexyl)methane, commonly referred to as HMDI (Hydrogenated Methylene Diphenyl Diisocyanate) or H₁₂MDI, is a key aliphatic diisocyanate in the polymer industry.[1][2][3] Its chemical structure consists of two cyclohexyl rings linked by a methylene bridge, with an isocyanate (-NCO) functional group attached to the 4-position of each ring.[1] This saturated, cycloaliphatic structure is the primary differentiator from its aromatic analogue, MDI, and is the source of its most valued properties.

-

Molecular Weight : 262.35 g/mol [4]

-

Common Synonyms : Methylene bis(4-cyclohexylisocyanate), Dicyclohexylmethane 4,4'-diisocyanate (DMDI), Reduced MDI, Saturated MDI.[2][3][6]

Physicochemical Properties

A thorough understanding of HMDI's physical properties is critical for its proper handling, storage, and application in polymer synthesis. At ambient temperature, it is a clear, colorless to pale-yellow liquid, a characteristic that simplifies its incorporation into various formulations without the need for heating.[1][2][4][7]

Table 1: Key Physical and Chemical Properties of HMDI

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light-yellow liquid | [1][2][4][7] |

| Density | 1.066 - 1.07 g/cm³ at 25°C (77°F) | [1][2][4] |

| Boiling Point | ~168°C at 1.5 mmHg | [1][4] |

| Melting/Freezing Point | 19-23°C (Range); < -10°C (< 14°F) | [1][2] |

| Vapor Pressure | 0.001 mmHg at 25°C (77°F) | [1][2] |

| Flash Point | >200°C (>395°F) | [1][2] |

| Viscosity | ~30 mPa·s at 25°C | [1][8] |

| Refractive Index | ~1.497 at 20°C | [1][4] |

| Water Solubility | Reacts with water | [9][10] |

The low vapor pressure of HMDI is a significant advantage in industrial settings, as it reduces the risk of inhalation exposure during handling.[1] Its melting point is near room temperature, which means the material may solidify in cooler environments, necessitating temperature-controlled storage to maintain its liquid state for processing.[1]

The Critical Role of Stereoisomerism

The performance of HMDI is profoundly influenced by its stereochemistry. The molecule exists as a mixture of three primary geometric isomers due to the orientation of the isocyanate groups relative to the methylene bridge: trans,trans, cis,trans, and cis,cis.[1][4] Commercial grades of HMDI typically contain a mixture of these isomers, with approximate ratios often around 20% trans,trans, 50% cis,trans, and 30% cis,cis.[1]

The isomer ratio is not a trivial detail; it directly impacts the final properties of the polyurethane:

-

Reactivity : The cis,cis-isomer generally exhibits higher reactivity than the trans,trans-isomer due to reduced steric hindrance around the isocyanate groups.[1] This differential reactivity affects polymerization kinetics.

-

Physical Properties : A higher concentration of the symmetric trans,trans isomer leads to more efficient molecular packing. This results in a higher melting point for the diisocyanate and contributes to the formation of more ordered, crystalline hard segments in the resulting polyurethane.[1][4] This enhanced crystallinity can significantly increase the polymer's tensile strength, hardness, and Young's modulus.[4]

Therefore, controlling the isomeric composition is a key strategy for tailoring the mechanical properties of HMDI-based polymers for specific applications.

Synthesis and Manufacturing Overview

HMDI is commercially produced via the hydrogenation of 4,4'-diaminodiphenylmethane (MDA), followed by phosgenation of the resulting cycloaliphatic diamine, 4,4'-diaminodicyclohexylmethane. However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene synthesis routes. Modern methods often utilize alternative acylating agents like bis(trichloromethyl) carbonate (triphosgene) or trichloromethyl chloroformate (diphosgene) in an inert solvent, which offer higher safety and operational simplicity compared to traditional phosgenation.[11]

Reactivity and Polymerization

The chemistry of HMDI is dominated by the high reactivity of its two isocyanate (-NCO) groups. These groups are electrophilic and readily react with nucleophilic compounds, particularly those containing active hydrogen atoms, such as alcohols, amines, and water.[4][9]

The reaction with alcohols or polyols to form urethane linkages is the cornerstone of polyurethane chemistry.[1][4]

R-NCO + R'-OH → R-NH-CO-O-R' (Urethane Linkage)

This reaction is exothermic and can be vigorous.[9][10] The reaction rate is influenced by the structure of the alcohol (primary alcohols react faster than secondary or tertiary ones) and can be significantly accelerated by catalysts, such as organotin compounds or tertiary amines.[4]

The reaction with water is also highly relevant, as it produces an unstable carbamic acid that decomposes to form an amine and carbon dioxide gas. This reaction is utilized in the production of polyurethane foams but must be carefully controlled in other applications to prevent unwanted bubbling and porosity.[6][9]

Illustrative Polyurethane Synthesis Workflow

The following diagram and protocol outline a generalized, two-step prepolymer method for synthesizing a thermoplastic polyurethane (TPU) elastomer. This method is fundamental in the field and provides a self-validating system for producing consistent materials.

Sources

- 1. Buy Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 [smolecule.com]

- 2. restoredcdc.org [restoredcdc.org]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]

- 4. Bis(4-isocyanatocyclohexyl)methane | 5124-30-1 | Benchchem [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Methylene-bis(4-cyclohexylisocyanate) | 5124-30-1 [chemicalbook.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Bis(4-isocyanatocyclohexyl)methane (HMDI) in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI or hydrogenated MDI, is a cycloaliphatic diisocyanate that serves as a critical monomer for the synthesis of high-performance polyurethanes.[1] Its non-aromatic structure imparts excellent UV stability and weather resistance to the resulting polymers, making them ideal for applications in coatings, elastomers, adhesives, and biomedical devices.[2][3] A fundamental understanding of HMDI's solubility in organic solvents is paramount for its effective use, from reaction engineering and formulation to purification and storage. This technical guide provides a comprehensive overview of the solubility characteristics of HMDI, emphasizing the critical distinction between physical dissolution and chemical reactivity. It offers a theoretical framework for predicting solubility, summarizes available qualitative data, and provides detailed, field-proven protocols for the quantitative determination of its solubility in inert solvents. This document is intended for researchers, chemists, and material scientists engaged in the development and application of polyurethane-based materials.

Introduction to Bis(4-isocyanatocyclohexyl)methane (HMDI)

Bis(4-isocyanatocyclohexyl)methane (CAS No: 5124-30-1) is a clear, colorless to light-yellow liquid at room temperature.[1][2][4] Unlike its aromatic analogue, Methylene Diphenyl Diisocyanate (MDI), the cyclohexane rings in HMDI's structure prevent the formation of color-inducing quinonoid structures upon exposure to UV light, which is the basis for its superior light stability.[2]